molecular formula C7H9F2N3O B14898561 (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine

(4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine

Cat. No.: B14898561
M. Wt: 189.16 g/mol
InChI Key: BNRRULIYVPUUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine is a chemical compound with the molecular formula C7H9F2N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of the difluoroethoxy group and the methanamine group in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine typically involves the reaction of 4-chloropyrimidine with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the difluoroethoxy group. The resulting intermediate is then treated with methanamine to introduce the methanamine group at the 5-position of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

(4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s ability to penetrate biological membranes, while the methanamine group can interact with enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)amine: :

Properties

Molecular Formula

C7H9F2N3O

Molecular Weight

189.16 g/mol

IUPAC Name

[4-(2,2-difluoroethoxy)pyrimidin-5-yl]methanamine

InChI

InChI=1S/C7H9F2N3O/c8-6(9)3-13-7-5(1-10)2-11-4-12-7/h2,4,6H,1,3,10H2

InChI Key

BNRRULIYVPUUAI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)OCC(F)F)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.